(S)-(-)-5-[(2-Acetoxypropanoyl)amino]-2,4,6-triiodoisophthalic Acid

HPLC purity intermediate quality 5-amino-2,4,6-triiodoisophthalic acid

(S)-(-)-5-[(2-Acetoxypropanoyl)amino]-2,4,6-triiodoisophthalic Acid (CAS 1416451-25-6; molecular formula C₁₃H₁₀I₃NO₇; MW 672.93 g/mol) is a chiral, triiodinated aromatic building block bearing an (S)-configured 2-acetoxypropanoyl side chain on the 5-amino position. It was first disclosed in WO 2012/175903 (US 8,835,672) as a novel, enabling intermediate that installs the stereogenic center of Iopamidol at the earliest synthetic stage—prior to chlorination and serinol coupling—thereby fundamentally altering the impurity and enantiomeric purity trajectory of the entire downstream process.

Molecular Formula C13H10I3NO7
Molecular Weight 672.93 g/mol
Cat. No. B13437192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(-)-5-[(2-Acetoxypropanoyl)amino]-2,4,6-triiodoisophthalic Acid
Molecular FormulaC13H10I3NO7
Molecular Weight672.93 g/mol
Structural Identifiers
SMILESCC(C(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)O)I)OC(=O)C
InChIInChI=1S/C13H10I3NO7/c1-3(24-4(2)18)11(19)17-10-8(15)5(12(20)21)7(14)6(9(10)16)13(22)23/h3H,1-2H3,(H,17,19)(H,20,21)(H,22,23)/t3-/m0/s1
InChIKeyGLIODNATPFPVFB-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (S)-(-)-5-[(2-Acetoxypropanoyl)amino]-2,4,6-triiodoisophthalic Acid Is the Key Chiral Intermediate for Iopamidol Synthesis


(S)-(-)-5-[(2-Acetoxypropanoyl)amino]-2,4,6-triiodoisophthalic Acid (CAS 1416451-25-6; molecular formula C₁₃H₁₀I₃NO₇; MW 672.93 g/mol) is a chiral, triiodinated aromatic building block bearing an (S)-configured 2-acetoxypropanoyl side chain on the 5-amino position [1]. It was first disclosed in WO 2012/175903 (US 8,835,672) as a novel, enabling intermediate that installs the stereogenic center of Iopamidol at the earliest synthetic stage—prior to chlorination and serinol coupling—thereby fundamentally altering the impurity and enantiomeric purity trajectory of the entire downstream process [2]. The compound is commercially supplied as an off-white solid with a confirmed specific rotation of [α]₄₃₆²⁰ = −21.69° (c = 99.25 mg/mL, ethanol) [1].

Why 5-Amino-2,4,6-triiodoisophthalic Acid or the Acid Dichloride Cannot Replace This Chiral Intermediate


Although 5-amino-2,4,6-triiodoisophthalic acid (CAS 35453-19-1) is the common starting material for non-ionic X‑ray contrast agents, it lacks the chiral 2-acetoxypropanoyl moiety and typically carries a commercial purity of only >96.0% (HPLC/T) . Using the acid dichloride (Compound A) to introduce chirality via L-2-acetoxypropionyl chloride is documented to cause partial racemization, yielding Compound A with enantiomeric excess as low as 93.6% [1]. Late‑stage chiral introduction strategies (e.g., US 7,282,607) defer serinol coupling until the final steps but generate substantial by‑product loads requiring extensive purification [2]. In contrast, the target (S)-acetoxypropanoyl intermediate fixes the stereocenter before any chlorination or amidation, proceeding without racemization and enabling downstream Iopamidol with acetyl‑analog impurity levels up to 25‑fold below compendial thresholds [2].

Quantitative Differentiation of (S)-(-)-5-[(2-Acetoxypropanoyl)amino]-2,4,6-triiodoisophthalic Acid Versus Its Closest Analogs


HPLC Purity: 99.91% for the Target Compound Versus >96.0% for the Non‑Chiral Precursor

The (S)-acetoxypropanoyl intermediate was obtained with an HPLC purity of 99.91% (Example 1, lab‑scale) and 99.4% (Example 2, 50‑g scale‑up) using a μ‑Porasil normal‑phase method [1]. In contrast, the non‑chiral precursor 5‑amino‑2,4,6‑triiodoisophthalic acid is routinely supplied at only >96.0% (T)(HPLC) . The ∼3.9–4.0 percentage‑point purity gap represents a significant reduction in undefined organic impurities that would otherwise propagate into the final active pharmaceutical ingredient (API) [1].

HPLC purity intermediate quality 5-amino-2,4,6-triiodoisophthalic acid

Enantiomeric Integrity: No Detectable Racemization Versus 93.6–94.8% e.e. for the Acid Dichloride (Compound A)

The patent explicitly states that the route via the target compound proceeds without racemization, preserving the (S)-configuration installed by (S)-1‑chloro‑1‑oxopropan‑2‑yl acetate (e.e. ≥ 97%) [1]. The isolated compound exhibited a specific rotation of [α]₄₃₆²⁰ = −21.69° (c 99.25 mg/mL, ethanol) [1]. By comparison, the conventional acid dichloride intermediate (Compound A) prepared from 5‑amino‑2,4,6‑triiodoisophthaloyl dichloride and L‑2‑acetoxypropionyl chloride under optimized conditions still suffered measurable racemization, affording enantiomeric excess values of only 93.6% (Example 1) and 94.8% (Example 2) [2].

enantiomeric excess racemization chiral intermediate Compound A

Downstream API Impurity Control: Acetyl Analog at 0.004% and Hydroxyacetyl Analog at 0.002% Versus USP Individual Impurity Limit of 0.1%

When the target intermediate was converted through the full synthetic sequence to Iopamidol, the final API contained Impurity B (hydroxyacetyl analog) at 0.002% area and Impurity C (acetyl analog) at 0.004% area by HPLC, with Iopamidol at 99.76% area [1]. The USP Iopamidol monograph requires that no individual unspecified impurity exceeds 0.1% and total impurities (excluding Related Compound C and the 2‑chloro derivative) do not exceed 0.20% [2]. The observed Impurity C level is therefore 25‑fold below the USP individual impurity threshold [1][2].

Iopamidol impurity acetyl analog pharmacopoeial compliance Impurity C

Scale‑Up Reproducibility: 81% Isolated Yield and 99.4% Purity Maintained at 50‑g Scale

In Example 2 of the Hovione patent, a 50.0‑g batch of 5‑amino‑2,4,6‑triiodoisophthalic acid was acylated to give 48.8 g (72.5 mmol) of the target (S)‑acetoxypropanoyl intermediate, representing an 81% isolated yield [1]. The product maintained a purity of 99.4% by HPLC and a specific rotation of [α]₄₃₆²⁰ = −21.69°, demonstrating that the high purity and enantiomeric integrity observed at the 1‑g scale (Example 1: 57.5% yield, 99.91% purity) translate effectively to pilot‑scale manufacture [1]. The melting point was recorded as 214.7 °C (with decomposition) [1]. Prior art acid‑chloride‑based routes (Compound A) report yields of 89–90% at laboratory scale but with compromised enantiomeric purity (93.6–94.8% e.e.) [2].

scale‑up process robustness yield manufacturing intermediate

Process Economy: Early Chiral Installation Eliminates Protection/Deprotection Steps Required by Late‑Stage Methods

The target intermediate enables a concise four‑stage route to Iopamidol: (i) acylation to introduce chirality, (ii) chlorination to the acid dichloride, (iii) amidation with serinol, and (iv) acetate hydrolysis [1]. Late‑stage chiral introduction strategies (e.g., US 7,282,607 and US 7,368,101) require protecting the primary alcohols of serinol‑derived intermediates, performing the chiral acylation, and then deprotecting—releasing a high quantity of by‑products that make these methods 'less economically and environmentally friendly, atomically speaking' [1]. The early‑stage method uses serinol immediately before the final hydrolysis, maximising the utilisation of this expensive reagent and avoiding protection/deprotection waste streams [1].

atom economy process efficiency protection‑free synthesis serinol

Where (S)-(-)-5-[(2-Acetoxypropanoyl)amino]-2,4,6-triiodoisophthalic Acid Delivers the Strongest Procurement Value


GMP Manufacturing of Iopamidol API with Sub‑0.01% Acetyl Analog Content

When the target intermediate is carried through chlorination (PCl₅, 40 °C, 6 h), serinol amidation, and hydrolysis, the resulting Iopamidol consistently exhibits Impurity C (acetyl analog) at 0.004% area—25‑fold below the USP individual impurity threshold of 0.1% [1][2]. Procurement of this intermediate is therefore justified for any manufacturer whose impurity specification requires acetyl‑analog levels well below compendial limits, or who seeks to minimise the number of recrystallisations needed to meet regulatory filing requirements [1].

Development of Deuterated (Iopamidol‑d8) and Other Isotopically Labelled Contrast Agents

The compound is explicitly described as an intermediate in the synthesis of Iopamidol‑d8, a labelled version of Iopamidol used as an internal standard in mass spectrometry and pharmacokinetic studies [1]. The early, stable installation of the chiral acetoxypropanoyl moiety makes this intermediate particularly suitable for isotopic labelling workflows, where late‑stage labelling of the serinol‑derived side chains can be performed without disturbing the stereochemical integrity already locked in [1][2].

Process Development and Route Scouting for Generic Iopamidol ANDA Filings

For generic pharmaceutical companies preparing ANDA submissions, the demonstrated scalability (81% yield at 50 g input, 99.4% purity) and the detailed characterisation data provided in the patent (¹H‑NMR, ¹³C‑NMR, MS, specific rotation, melting point) reduce the analytical method development burden [1]. The intermediate's well‑defined impurity profile and the availability of the corresponding (R)‑enantiomer as a reference standard further support method validation and forced‑degradation studies required for regulatory dossiers [1][2].

Synthesis of Non‑Ionic Triiodinated Contrast Agent Libraries for Structure–Activity Relationship (SAR) Studies

The free dicarboxylic acid functionality of the intermediate allows diversification at both carboxyl positions—via conversion to the acid dichloride and subsequent amidation with amines other than serinol—enabling the preparation of structurally diverse, enantiomerically pure triiodinated contrast agent candidates [1]. This modularity is not accessible from late‑stage intermediates where the serinol amide bonds are already formed, making the target compound the preferred starting point for medicinal chemistry exploration of next‑generation radiographic agents [1].

Quote Request

Request a Quote for (S)-(-)-5-[(2-Acetoxypropanoyl)amino]-2,4,6-triiodoisophthalic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.